molecular formula C12H18O B2936029 (2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol CAS No. 2248173-66-0

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol

Cat. No. B2936029
CAS RN: 2248173-66-0
M. Wt: 178.275
InChI Key: IXVPHCXOKVXBOM-SNVBAGLBSA-N
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Description

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol, commonly known as pseudoephedrine, is a chemical compound that belongs to the class of decongestants. It is widely used in various over-the-counter medications to relieve nasal congestion caused by allergies, colds, or flu. Pseudoephedrine is a chiral compound, meaning it has two enantiomers, (R)-pseudoephedrine and (S)-pseudoephedrine. In

Mechanism of Action

The mechanism of action of (R)-pseudoephedrine involves its ability to stimulate alpha-adrenergic receptors in the nasal mucosa, which leads to vasoconstriction and a decrease in nasal congestion. It also stimulates beta-adrenergic receptors in the lungs, which leads to bronchodilation. The exact mechanism of action in the treatment of ADHD and narcolepsy is not fully understood, but it is thought to involve its ability to increase the levels of norepinephrine and dopamine in the brain.
Biochemical and Physiological Effects:
(R)-pseudoephedrine can have several biochemical and physiological effects on the body. It can increase heart rate and blood pressure due to its vasoconstrictive effects. It can also cause nervousness, restlessness, and insomnia due to its stimulant properties. In addition, (R)-pseudoephedrine can cause urinary retention and dry mouth.

Advantages and Limitations for Lab Experiments

(R)-pseudoephedrine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a well-established pharmacological profile and has been extensively studied. However, (R)-pseudoephedrine also has some limitations. It is a controlled substance in many countries and requires a license to purchase or possess. It can also be difficult to obtain in large quantities due to restrictions on its sale and distribution.

Future Directions

There are several potential future directions for the study of (R)-pseudoephedrine. One area of research is the development of more potent and selective alpha-adrenergic agonists for the treatment of nasal congestion. Another area of research is the investigation of the potential use of (R)-pseudoephedrine in the treatment of other respiratory conditions, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Finally, there is a need for further research into the potential use of (R)-pseudoephedrine in the treatment of ADHD and narcolepsy, including the development of more selective and effective compounds.
Conclusion:
In conclusion, ((2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol, or (R)-pseudoephedrine, is a widely used decongestant that has been extensively studied for its pharmacological properties and potential therapeutic applications. It has a well-established mechanism of action and has been investigated for its use in the treatment of respiratory conditions and neurological disorders. While it has several advantages for use in lab experiments, it also has some limitations due to its controlled status and restricted availability. Further research is needed to explore its potential uses and to develop more selective and effective compounds.

Synthesis Methods

(R)-pseudoephedrine can be synthesized from ephedrine, a naturally occurring alkaloid found in plants such as Ephedra sinica. The synthesis involves a series of chemical reactions, including reduction, acylation, and resolution. One of the most common methods for synthesizing (R)-pseudoephedrine is the Nagai method, which involves the reduction of ephedrine with red phosphorus and iodine.

Scientific Research Applications

(R)-pseudoephedrine has been widely studied for its pharmacological properties and potential therapeutic applications. It has been shown to have a potent vasoconstrictive effect, which makes it an effective decongestant. It also has mild bronchodilator activity, which can help relieve asthma symptoms. In addition, (R)-pseudoephedrine has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

(2R)-3-(2,4-dimethylphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9-4-5-12(11(3)6-9)7-10(2)8-13/h4-6,10,13H,7-8H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVPHCXOKVXBOM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol

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